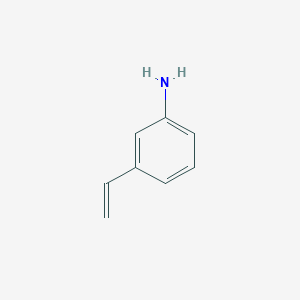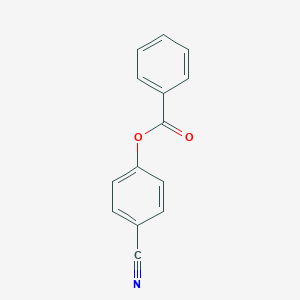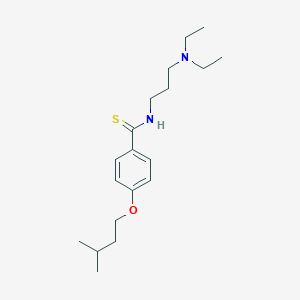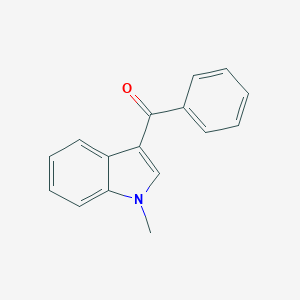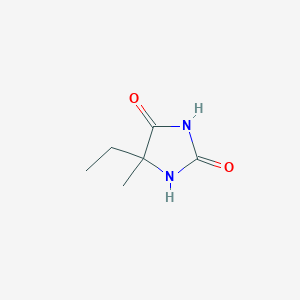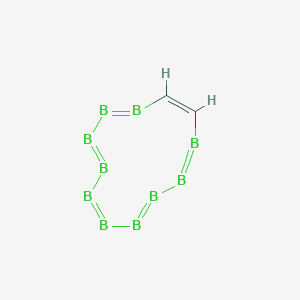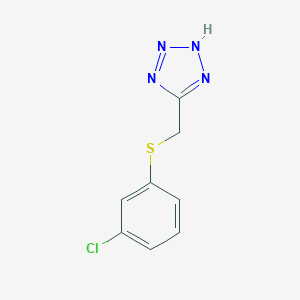
1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications in various fields. This compound is a derivative of tetrazole, a five-membered heterocyclic compound that contains four nitrogen atoms and one carbon atom. The m-chlorophenylthiomethyl group attached to the tetrazole ring enhances its biological activity, making it a potential candidate for drug development and other biomedical applications.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- varies depending on its specific application. In anti-cancer studies, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It does this by inhibiting the activity of enzymes that are involved in cell proliferation, such as topoisomerase and DNA polymerase.
In Alzheimer's disease studies, the compound inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- has been shown to have several biochemical and physiological effects. In anti-cancer studies, the compound has been shown to induce cell death in cancer cells, while leaving healthy cells unaffected. It has also been shown to inhibit the growth and spread of tumors in animal models.
In Alzheimer's disease studies, the compound has been shown to improve cognitive function in animal models, by increasing the levels of acetylcholine in the brain. It has also been shown to have antioxidant properties, which can protect against oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- in lab experiments is its diverse range of applications. Its unique chemical structure and biological activity make it a potential candidate for drug development and other biomedical applications. It is also relatively easy to synthesize, using readily available reagents and catalysts.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be effective in inhibiting cancer cell growth and improving cognitive function, it may also have adverse effects on healthy cells and tissues. Therefore, careful consideration should be given to its dosage and administration in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)-. One area of research is the development of new anti-cancer drugs based on this compound. Researchers are exploring ways to modify its chemical structure to enhance its anti-cancer activity and reduce its toxicity.
Another area of research is the development of new treatments for Alzheimer's disease. Researchers are investigating the potential of this compound and other related compounds as acetylcholinesterase inhibitors, which can improve cognitive function in patients with Alzheimer's disease.
Finally, researchers are exploring the potential of this compound in organic electronic devices, such as OLEDs and solar cells. Its unique electronic properties make it a potential candidate for use in these devices, and further research is needed to optimize its performance in these applications.
Conclusion
In conclusion, 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- is a chemical compound that has shown significant promise in various scientific fields. Its diverse range of applications, including anti-cancer, anti-microbial, and electronic device applications, make it a potential candidate for drug development and other biomedical applications. While there are limitations to its use in lab experiments, careful consideration of its dosage and administration can help to maximize its potential benefits. Further research is needed to fully explore the potential of this compound and its derivatives in various scientific fields.
Synthesemethoden
There are several methods for synthesizing 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)-. One of the most common methods involves the reaction of m-chlorobenzyl mercaptan with sodium azide in the presence of copper sulfate as a catalyst. The resulting product is then treated with hydrochloric acid to obtain the desired compound. Other methods involve the use of different reagents and catalysts, and the choice of method depends on the specific application of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease, with studies showing its ability to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the development of the disease.
In addition, this compound has been studied for its antimicrobial properties, with researchers exploring its potential as an antibacterial and antifungal agent. It has also been investigated for its potential use in organic electronic devices, such as OLEDs and solar cells, due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
18527-35-0 |
|---|---|
Produktname |
1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- |
Molekularformel |
C8H7ClN4S |
Molekulargewicht |
226.69 g/mol |
IUPAC-Name |
5-[(3-chlorophenyl)sulfanylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7ClN4S/c9-6-2-1-3-7(4-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
InChI-Schlüssel |
QXHAUJZTOFQRPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)SCC2=NNN=N2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)SCC2=NNN=N2 |
Andere CAS-Nummern |
18527-35-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



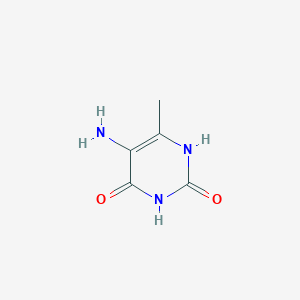
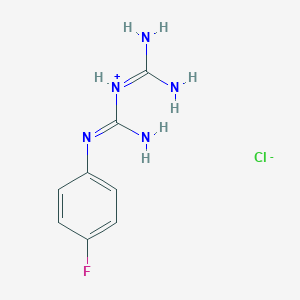
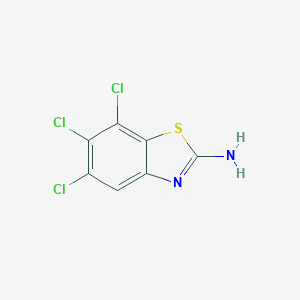
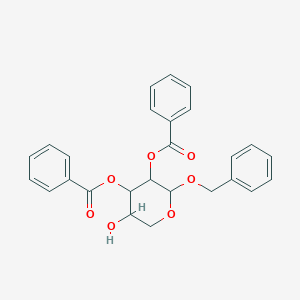
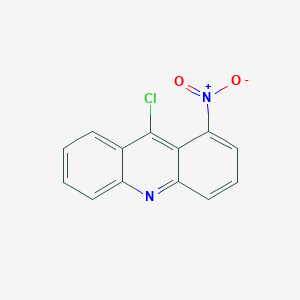
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
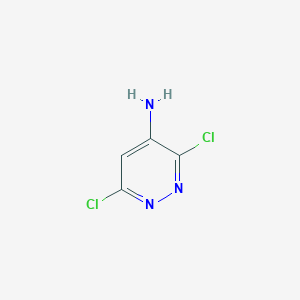
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
